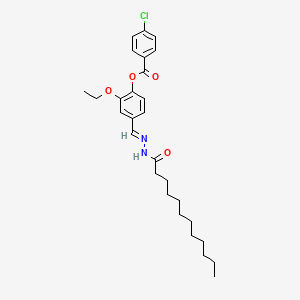
4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of the core phenyl and benzoate structures. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature environments to ensure the correct formation of the desired product .
Industrial Production Methods
standard practices in organic synthesis, such as batch processing and purification techniques like recrystallization and chromatography, are likely employed .
Chemical Reactions Analysis
Types of Reactions
4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Limited use in specialized industrial processes, primarily in research and development.
Mechanism of Action
The mechanism of action for 4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-Dodecanoylcarbohydrazonoyl)phenyl 2-thiophenecarboxylate
- 4-(2-Dodecanoylcarbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate
Uniqueness
4-(2-Dodecanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research settings where precise molecular interactions are studied .
Properties
CAS No. |
765275-84-1 |
|---|---|
Molecular Formula |
C28H37ClN2O4 |
Molecular Weight |
501.1 g/mol |
IUPAC Name |
[4-[(E)-(dodecanoylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C28H37ClN2O4/c1-3-5-6-7-8-9-10-11-12-13-27(32)31-30-21-22-14-19-25(26(20-22)34-4-2)35-28(33)23-15-17-24(29)18-16-23/h14-21H,3-13H2,1-2H3,(H,31,32)/b30-21+ |
InChI Key |
FGEWBIYFOUSKMJ-MWAVMZGNSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















